Dimethyl 2-((4AR,8AS)-2,2-dioxidotetrahydro-[1,3]dioxino[5,4-D][1,3,2]dioxathiin-6-YL)malonate
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Overview
Description
Dimethyl 2-((4AR,8AS)-2,2-dioxidotetrahydro-[1,3]dioxino[5,4-D][1,3,2]dioxathiin-6-YL)malonate is a complex organic compound with a molecular formula of C10H14O10S and a molecular weight of 326.28 g/mol . This compound is characterized by its unique structure, which includes a dioxathiin ring system fused with a dioxin ring, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
The synthesis of Dimethyl 2-((4AR,8AS)-2,2-dioxidotetrahydro-[1,3]dioxino[5,4-D][1,3,2]dioxathiin-6-YL)malonate involves several steps. One common method includes the reaction of a suitable malonate ester with a dioxathiin precursor under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the correct formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Dimethyl 2-((4AR,8AS)-2,2-dioxidotetrahydro-[1,3]dioxino[5,4-D][1,3,2]dioxathiin-6-YL)malonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxathiin ring to a more reduced form, potentially altering its chemical properties.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the dioxathiin or dioxin rings are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkoxides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Dimethyl 2-((4AR,8AS)-2,2-dioxidotetrahydro-[1,3]dioxino[5,4-D][1,3,2]dioxathiin-6-YL)malonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and potential biological activity.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Dimethyl 2-((4AR,8AS)-2,2-dioxidotetrahydro-[1,3]dioxino[5,4-D][1,3,2]dioxathiin-6-YL)malonate involves its interaction with molecular targets such as enzymes or receptors. The dioxathiin and dioxin rings can interact with active sites on enzymes, potentially inhibiting or modifying their activity. The pathways involved depend on the specific biological or chemical context in which the compound is used .
Comparison with Similar Compounds
Similar compounds to Dimethyl 2-((4AR,8AS)-2,2-dioxidotetrahydro-[1,3]dioxino[5,4-D][1,3,2]dioxathiin-6-YL)malonate include other dioxathiin and dioxin derivatives. These compounds share structural similarities but may differ in their chemical reactivity and applications. For example:
Dimethyl 2-((4AR,8AS)-2,2-dioxidotetrahydro-[1,3]dioxino[5,4-D][1,3,2]dioxathiin-6-YL)acetate: Similar structure but different functional groups, leading to different reactivity.
Dimethyl 2-((4AR,8AS)-2,2-dioxidotetrahydro-[1,3]dioxino[5,4-D][1,3,2]dioxathiin-6-YL)propanoate: Another similar compound with variations in the alkyl chain length.
Properties
Molecular Formula |
C10H14O10S |
---|---|
Molecular Weight |
326.28 g/mol |
IUPAC Name |
dimethyl 2-[(4aR,8aS)-2,2-dioxo-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3,2]dioxathiin-6-yl]propanedioate |
InChI |
InChI=1S/C10H14O10S/c1-15-8(11)7(9(12)16-2)10-17-3-6-5(19-10)4-18-21(13,14)20-6/h5-7,10H,3-4H2,1-2H3/t5-,6+,10?/m1/s1 |
InChI Key |
ZCFZQQPENNBOEB-CGQSYLDTSA-N |
Isomeric SMILES |
COC(=O)C(C1OC[C@H]2[C@H](O1)COS(=O)(=O)O2)C(=O)OC |
Canonical SMILES |
COC(=O)C(C1OCC2C(O1)COS(=O)(=O)O2)C(=O)OC |
Origin of Product |
United States |
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